Methanesulfonic acid, chloro-, 4-methylphenyl ester
CAS No.: 119152-34-0
Cat. No.: VC8407241
Molecular Formula: C8H9ClO3S
Molecular Weight: 220.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119152-34-0 |
|---|---|
| Molecular Formula | C8H9ClO3S |
| Molecular Weight | 220.67 g/mol |
| IUPAC Name | (4-methylphenyl) chloromethanesulfonate |
| Standard InChI | InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-13(10,11)6-9/h2-5H,6H2,1H3 |
| Standard InChI Key | RWYVSAPVFRJOMS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OS(=O)(=O)CCl |
| Canonical SMILES | CC1=CC=C(C=C1)OS(=O)(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of methanesulfonic acid, chloro-, 4-methylphenyl ester is C₈H₉ClO₃S, with a molecular weight of 220.66 g/mol . This calculation aligns with the methodology used for structurally similar sulfonate esters in PubChem entries .
Structural Features
The compound comprises:
-
A methanesulfonyl group (CH₃SO₃−) where one hydrogen is replaced by chlorine.
-
A 4-methylphenyl group (C₆H₄CH₃) attached via an ester linkage to the sulfonyl group.
The IUPAC name for this compound is 4-methylphenyl chloromethanesulfonate, reflecting its substituents .
Key Spectral Data (Inferred from Analogous Compounds):
-
Infrared (IR) Spectroscopy:
-
¹H-NMR (CDCl₃):
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via esterification of 4-methylphenol with chloromethanesulfonyl chloride under controlled conditions :
Optimized Conditions:
Alternative Methods
-
Sulfonation of 4-Methylphenyl Acetate:
Reaction with chlorosulfonic acid (ClSO₃H) followed by quenching . -
Thionyl Chloride Activation:
Conversion of methanesulfonic acid to its chloride derivative before esterification .
Physicochemical Properties
Physical State and Solubility
-
State: Crystalline solid at room temperature (inferred from analogs with similar molecular weights) .
-
Melting Point: Estimated 65–75°C (based on substituted phenyl sulfonates) .
-
Solubility:
Stability and Reactivity
-
Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl .
-
Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous basic conditions, regenerating 4-methylphenol and chloromethanesulfonic acid .
Applications in Organic Synthesis
As a Sulfonating Agent
The compound’s electrophilic sulfonyl group enables C–S bond formation in:
-
Pharmaceutical intermediates: E.g., synthesis of sulfonamide drugs .
-
Agrochemicals: Herbicides and fungicides requiring sulfonate moieties .
Cross-Coupling Reactions
In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the 4-methylphenyl group acts as a directing group, enhancing regioselectivity .
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume